molecular formula C18H18N4O3S B2572178 N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)quinoline-8-sulfonamide CAS No. 2034423-60-2

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)quinoline-8-sulfonamide

Cat. No. B2572178
CAS RN: 2034423-60-2
M. Wt: 370.43
InChI Key: NXAIMGQLLXSVIZ-UHFFFAOYSA-N
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Description

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)quinoline-8-sulfonamide is a synthetic compound that is widely used in scientific research. It is a potent inhibitor of several enzymes and has been studied extensively for its potential therapeutic applications.

Scientific Research Applications

Antimalarial and Antiviral Properties

Sulfonamides have been explored for their potential in treating various diseases, including malaria and viral infections such as COVID-19. A study by Fahim and Ismael (2021) discusses the antimalarial activity of sulfonamide derivatives, showcasing their potential in inhibiting plasmodium enzymes, which are crucial for the malaria parasite's lifecycle. The sulfonamides were evaluated for their in vitro antimalarial activity and were characterized by their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, indicating their potential as safe and effective antimalarial agents (Fahim & Ismael, 2021).

Antibacterial Applications

Research into quinoline derivatives has shown promising antibacterial properties, particularly against resistant strains such as MRSA (Methicillin-Resistant Staphylococcus Aureus). The synthesis and molecular structure investigation of potent broad-spectrum antibacterial agents based on quinoline derivatives indicate their effectiveness against clinically significant resistant organisms (Hashimoto et al., 2007).

Anticancer Potential

Quinoline and sulfonamide derivatives have been synthesized and evaluated for their anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells through the activation of various cellular pathways, suggesting their potential as anticancer agents (Cumaoğlu et al., 2015).

Antifilarial Activity

Quinoline fused with cyclic sulfonamide has been identified as a novel class of antifilarial agents, exhibiting potency against all developmental stages of the filarial parasite Setaria cervi. This highlights the potential of such compounds in treating lymphatic filariasis, a tropical disease caused by filarial worms (Mukherjee et al., 2018).

properties

IUPAC Name

N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]quinoline-8-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S/c23-17-9-8-15(13-6-7-13)21-22(17)12-11-20-26(24,25)16-5-1-3-14-4-2-10-19-18(14)16/h1-5,8-10,13,20H,6-7,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXAIMGQLLXSVIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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